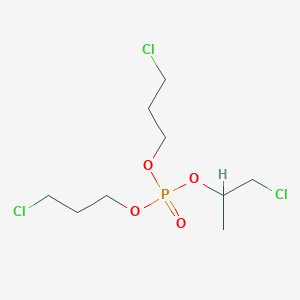
2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)pyrimidine-5-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex nitrogenous compounds, such as 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid, often involves multi-step reactions that introduce various functional groups to the core structure. One approach to synthesizing substituted piperidines, which are structurally related to the compound of interest, is described in a study where 2,3-disubstituted piperidines are produced through a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method allows for the introduction of different substituents at the C-2 position, such as hydroxy, alkoxy, and alkyl groups, while maintaining a trans relationship between the C-2 and C-3 substituents .
Molecular Structure Analysis
The molecular structure of nitrogenous compounds can be elucidated using various spectroscopic techniques. For instance, a related compound, 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, was confirmed using infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). The crystal structure was determined by X-ray diffraction, and density functional theory (DFT) calculations were used to optimize the molecular structure, which was then compared with the experimental data .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be quite diverse. For example, 2-carbamimidoylbenzoic acid, a precursor for substituted 2-(pyrimidin-2-yl)benzoic acids, undergoes ring contraction with 1,3-dicarbonyl compounds leading to the formation of various pyrimidine ring systems. These reactions can proceed further with weak nucleophiles to open the pyrrolidone ring, demonstrating the potential for complex transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrogenous heterocycles can be inferred from their molecular structure and functional groups. For instance, the study of amides of pyrido[2,3-d]pyrimidine derivatives revealed that the condensation of ammonia and cyclic amines with acid chlorides could lead to the formation of amides with different oxidation states of sulfur, indicating the influence of substituents on the chemical behavior of the molecule .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mecanismo De Acción
Mode of Action
It is known that the piperidine moiety is a common structural motif in many bioactive compounds, suggesting that it may interact with biological targets in a similar manner .
Biochemical Pathways
Pyrimidine derivatives have been shown to be involved in a wide range of biological processes, but the exact pathways influenced by this particular compound require further investigation .
Pharmacokinetics
It is known that the compound is a pale-yellow to yellow-brown solid at room temperature, suggesting that it may have good stability .
Propiedades
IUPAC Name |
2-(1-phenylmethoxycarbonylpiperidin-4-yl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-17(23)15-10-19-16(20-11-15)14-6-8-21(9-7-14)18(24)25-12-13-4-2-1-3-5-13/h1-5,10-11,14H,6-9,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBLHIGDEXUOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=C(C=N2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144216 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-[1-[(phenylmethoxy)carbonyl]-4-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1447606-17-8 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-[1-[(phenylmethoxy)carbonyl]-4-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447606-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-[1-[(phenylmethoxy)carbonyl]-4-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B3032270.png)
![Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3032271.png)
![(3aS,3bR,6aR,7aS)-5-benzyl 2-tert-butyl 6a-(hydroxymethyl)octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate](/img/structure/B3032273.png)


![4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3032281.png)

![2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine](/img/structure/B3032283.png)


![2-Bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B3032287.png)
![Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-](/img/structure/B3032288.png)

